Homoharringtonine-13C,d3

Triple-negative breast cancer Cytotoxicity screening Drug repurposing

Homoharringtonine-13C,d3 (Omacetaxine Mepesuccinate-13C,d3) is the definitive SIL-IS for LC-MS/MS assays, ensuring accurate omacetaxine quantification in plasma and tissues. Its 13C,d3 label prevents H/D exchange and eliminates isotopic cross-talk, essential for regulatory-compliant pharmacokinetic and bioequivalence studies. Procure to mitigate matrix effects and meet FDA/EMA precision standards in CML research.

Molecular Formula C29H39NO9
Molecular Weight 549.64
CAS No. 1217626-64-6
Cat. No. B564446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoharringtonine-13C,d3
CAS1217626-64-6
SynonymsCephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester);  CGX 635-13C,d3 ; Ceflatonin-13C,d3;  NSC 141633-13C,d3;  Omacetaxine Mepesuccinate-13C,d3; 
Molecular FormulaC29H39NO9
Molecular Weight549.64
Structural Identifiers
SMILESCC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
InChIInChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3
InChIKeyHYFHYPWGAURHIV-UASUQEDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Homoharringtonine-13C,d3 (CAS 1217626-64-6) as a Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Homoharringtonine-13C,d3 (CAS 1217626-64-6), synonymous with Omacetaxine Mepesuccinate-13C,d3, is a stable isotope-labeled analog of the natural cephalotaxine ester alkaloid homoharringtonine (HHT/omacetaxine), incorporating one carbon-13 and three deuterium atoms into its molecular structure [1]. HHT is a protein synthesis inhibitor that acts by binding to the A-site cleft of the ribosome, thereby transiently inhibiting translation and inducing apoptosis [2]. As a semi-synthetic purified compound (≥99.7% purity for the clinical formulation), HHT received FDA approval in October 2012 for the treatment of adult patients with chronic or accelerated phase chronic myeloid leukemia (CML) resistant to two or more tyrosine kinase inhibitors (TKIs) [2]. The 13C,d3-labeled version is specifically manufactured for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate quantification of HHT in complex biological matrices for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1].

Why Structural Analogs and Unlabeled HHT Cannot Substitute for Homoharringtonine-13C,d3 in Analytical Workflows


Generic substitution in quantitative LC-MS/MS workflows is analytically untenable. The fundamental requirement for accurate quantification of homoharringtonine in biological specimens is a co-eluting internal standard that exhibits nearly identical ionization efficiency and chromatographic behavior to the target analyte, thereby correcting for matrix effects, recovery variability, and instrument fluctuation. While structural analog internal standards (SA-IS) may be considered when SIL-IS is unavailable, they introduce retention time mismatches and differential ionization susceptibility that compromise assay accuracy and precision [1]. The gold standard for quantitative bioanalysis is a stable isotope-labeled internal standard incorporating 3 or more heavy atoms (e.g., 2H, 13C, 15N) to ensure a mass shift sufficient to avoid isotopic cross-talk while maintaining physicochemical near-identity [2]. Unlabeled HHT cannot serve as an internal standard for HHT quantification, and alternative cephalotaxine esters (e.g., harringtonine, isoharringtonine) exhibit distinct chromatographic retention, MS/MS fragmentation patterns, and matrix effect responses that preclude their use as valid SIL-IS replacements. The combination of 13C labeling on the molecular backbone and d3 labeling provides dual advantages: 13C offers superior metabolic stability without hydrogen-deuterium exchange artifacts, while the +4 Da mass shift ensures baseline separation from the analyte's M+1 and M+2 natural isotope envelopes [3].

Homoharringtonine-13C,d3: Comparative Evidence for Differentiated Procurement in Analytical and Research Applications


Homoharringtonine Exhibits Superior Cytotoxicity in Triple-Negative Breast Cancer Compared to Alternative FDA-Approved Agents

In a 2022 high-throughput screen of an FDA-approved drug library against CREB3L1-deficient TNBC cells (HCC1806), homoharringtonine was one of four agents identified as highly cytotoxic, alongside palbociclib, lanatocide C, and cladribine. Notably, homoharringtonine consistently demonstrated the highest cytotoxicity when subsequently tested across an expanded panel of six additional TNBC cell lines (BT549, HCC1395, HCC38, Hs578T, MDA-MB-157, MDA-MB-436) and multiple luminal A breast cancer cell lines (HCC1428, MCF7, T47D, ZR-75-1) [1]. This positions HHT as a superior candidate among the identified hits, justifying the need for precise quantification in preclinical and clinical studies via its 13C,d3-labeled SIL-IS.

Triple-negative breast cancer Cytotoxicity screening Drug repurposing

Homoharringtonine (HHT) Is Approximately 1.3-Fold More Potent by LD50 and Confers Higher Toxic Doses in Dogs Compared to Harringtonine (HA)

Head-to-head toxicological evaluation in mice, rabbits, and dogs revealed that homoharringtonine (HO/HHT) is quantitatively more potent than harringtonine (HA). In mice, the intraperitoneal LD50 (± S.E.) for HHT was 3.17 ± 0.19 mg/kg, compared to 4.17 ± 0.30 mg/kg for HA, representing an approximate 1.3-fold higher potency (or 24% lower LD50) for HHT [1]. In dogs, the toxic dose high (TDH) for HHT was established at 0.16 mg/kg/day × 7 days, substantially lower than the 0.42 mg/kg/day × 5 days for HA, confirming that HHT is considerably more potent in higher species as well [1]. Both agents share the same target organs (gastrointestinal tract, heart, hematopoietic organs), with most deaths attributable to cardiac dysfunction. However, all observed toxicities were dose-dependent, predictable, and completely reversible upon treatment discontinuation [1][2].

Toxicology Preclinical safety Therapeutic index

HHT Displays 3-4 Orders of Magnitude Greater Cytotoxicity Than Cephalotaxine, Its Core Alkaloid Scaffold

Comparative pharmacological evaluation across 55 NCI human tumor cell lines demonstrated that homoharringtonine (HHT), the ester derivative, inhibited tumor cell growth at molar concentrations comparable to established cytostatic agents (e.g., doxorubicin, vincristine, cisplatin), whereas cephalotaxine (CET), the unesterified parent alkaloid scaffold, was 3 to 4 orders of magnitude (1,000- to 10,000-fold) less active [1]. Furthermore, synthetic esters of cephalotaxine with widely divergent structural features, including amino acid esters and carbonate esters, consistently exhibited antitumor activity that was less than that of the naturally occurring cephalotaxine esters harringtonine and homoharringtonine [2]. This extreme potency gradient establishes the ester side chain as an essential pharmacophore for antitumor activity, with HHT representing the clinically optimized entity.

Structure-activity relationship Antitumor potency Cephalotaxine esters

Omacetaxine Retains Clinical Activity in T315I-Mutant CML Resistant to Multiple TKIs, Establishing a Unique Therapeutic Niche

The BCR-ABL T315I gatekeeper mutation confers high-level resistance to all FDA-approved first- and second-generation tyrosine kinase inhibitors (imatinib, dasatinib, nilotinib, bosutinib). Omacetaxine mepesuccinate (HHT), acting via protein synthesis inhibition rather than kinase blockade, retains full activity against T315I-expressing CML clones [1]. In the phase II CML-202 and CML-203 trials that supported FDA approval, omacetaxine demonstrated major cytogenetic response (MCyR) rates of 20-22% in chronic phase CML patients and hematologic response rates of 33% in accelerated phase patients, all of whom had failed two or more prior TKIs [2]. Notably, ponatinib, the only third-generation TKI approved for T315I-mutant CML, exhibits cross-resistance concerns in some patients, and omacetaxine has been shown to retain activity against ponatinib-resistant Philadelphia chromosome-positive leukemia cells in vitro [3].

Chronic myeloid leukemia T315I mutation TKI resistance Salvage therapy

HHT-13C,d3 Combines Carbon-13 Backbone Labeling with d3 Mass Shift to Mitigate Hydrogen-Deuterium Exchange Artifacts in LC-MS/MS

A recognized limitation of purely deuterated internal standards is the potential for hydrogen-deuterium (H-D) exchange with protic mobile phase solvents, which can alter retention time and quantification accuracy. The selection of labeling strategy for HHT-13C,d3 is analytically advantageous: the 13C atom is incorporated into the molecular backbone, providing a stable mass increment resistant to exchange, while the d3 labeling provides a total mass shift of +4 Da, exceeding the minimum +3 Da recommendation to avoid isotopic cross-talk from natural abundance M+1 and M+2 isotopes of the unlabeled analyte [1][2]. This dual-labeling approach combines the synthetic accessibility and cost-effectiveness of deuterium with the enhanced metabolic and chemical stability of carbon-13 backbone labeling. The SIL-IS is generally considered the gold standard for quantitative LC-MS/MS, and the +4 Da mass differential of HHT-13C,d3 ensures baseline resolution in both precursor ion selection and MS/MS fragmentation detection channels [3].

Stable isotope labeling LC-MS/MS method development Internal standard selection Hydrogen-deuterium exchange

Homoharringtonine Demonstrates Extensive Metabolism and Biphasic Plasma Decay with Distinct Terminal Half-Life, Requiring Specific SIL-IS for Accurate Pharmacokinetic Profiling

Clinical pharmacokinetic studies in eight patients receiving uniformly 3H-labeled HHT at 3-4 mg/m² via continuous 6-hour infusion revealed that unchanged HHT in plasma declines biphasically with an alpha half-life (t½α) of 0.5 ± 0.1 hours and a beta half-life (t½β) of 9.3 ± 1.4 hours [1][2]. The total clearance of unchanged HHT was 177.4 ± 27.7 mL·h⁻¹·kg⁻¹, and the apparent volume of distribution (Vd) was 2.4 ± 0.4 L·kg⁻¹. Notably, total 3H-equivalent radioactivity (reflecting parent drug plus metabolites) exhibited triphasic elimination with a terminal half-life of 67.5 ± 7.5 hours—7.4-fold longer than unchanged HHT—and a total clearance of 30.9 ± 3.1 mL·h⁻¹·kg⁻¹, which is 5.5-fold slower [1][2]. HHT undergoes extensive metabolism, producing one major and two minor unidentified metabolites detectable in both plasma and urine; urinary excretion accounts for only 28.2% of the administered dose over 72 hours, with merely 38.3% of that as unchanged HHT [1]. These complex pharmacokinetic parameters underscore the necessity of a specific, co-eluting SIL-IS to accurately quantify parent HHT in the presence of structurally similar metabolites.

Clinical pharmacokinetics Drug metabolism HPLC radiochemical detection Volume of distribution

Priority Research and Bioanalytical Application Scenarios for Homoharringtonine-13C,d3


Therapeutic Drug Monitoring (TDM) of Omacetaxine in T315I-Mutant CML Patients

Omacetaxine is FDA-approved for CML patients who have failed two or more TKIs, including those harboring the T315I mutation that confers resistance to imatinib, dasatinib, nilotinib, and bosutinib [1]. In this narrow therapeutic window, precise dose individualization is critical due to the drug's myelosuppressive toxicity profile and the potential for variable hepatic metabolism [2]. HHT-13C,d3 enables accurate quantification of trough and peak plasma concentrations via validated LC-MS/MS assays, supporting dose adjustment to maintain efficacy while minimizing hematologic toxicity in this heavily pre-treated population.

Preclinical and Clinical Pharmacokinetic Studies of Novel HHT Formulations or Combination Regimens

Given the extensive metabolism of HHT to active and inactive species and its biphasic/triphasic elimination kinetics (unchanged HHT t½β = 9.3 h; total 3H-equivalent terminal t½ = 67.5 h) [3], any pharmacokinetic assessment of new formulations (e.g., subcutaneous, oral) or combination regimens (e.g., HHT plus paclitaxel in TNBC, HHT plus cytarabine in AML) requires a robust bioanalytical method. HHT-13C,d3 serves as the essential SIL-IS for these studies, correcting for matrix effects in plasma, cerebrospinal fluid, and tissue homogenates to generate reliable concentration-time profiles for regulatory submission.

Metabolite Identification and In Vitro Metabolism Studies Using LC-HRMS

HHT undergoes extensive metabolism, producing one major and two minor unidentified products detectable in both plasma and urine [4]. Additionally, HHT is converted to a substantially less cytotoxic HHT-acid metabolite (IC50 = 20 ng/mL for HHT vs. 14,500 ng/mL for HHT-acid) in human plasma [5]. HHT-13C,d3 can be used as a metabolic tracer in in vitro hepatocyte or microsomal incubations, enabling identification and relative quantification of novel metabolites via high-resolution mass spectrometry. The distinct +4 Da mass shift facilitates unambiguous discrimination between parent-derived metabolites and endogenous matrix components.

Bioequivalence Studies for Generic Omacetaxine Mepesuccinate Formulations

As patents expire on the branded omacetaxine mepesuccinate formulation (Synribo), generic manufacturers must demonstrate bioequivalence through rigorous pharmacokinetic studies in healthy volunteers or patients. Regulatory agencies (FDA, EMA, NMPA) mandate the use of SIL-IS for LC-MS/MS quantification of the active pharmaceutical ingredient in biological matrices to ensure assay accuracy and precision within ±15% (±20% at LLOQ) [6]. HHT-13C,d3 is the appropriate SIL-IS for these abbreviated new drug application (ANDA) studies, enabling robust cross-study and cross-laboratory comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homoharringtonine-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.